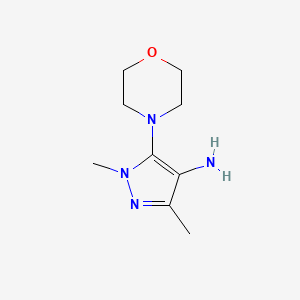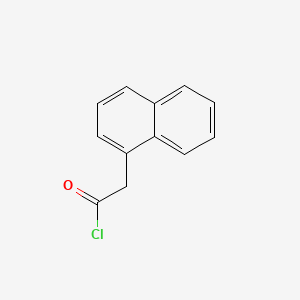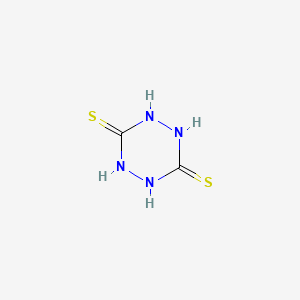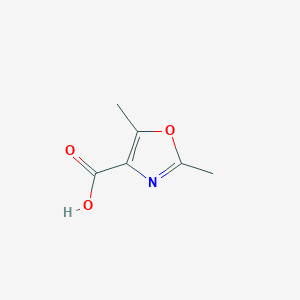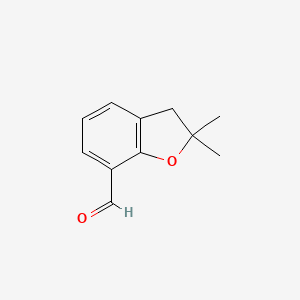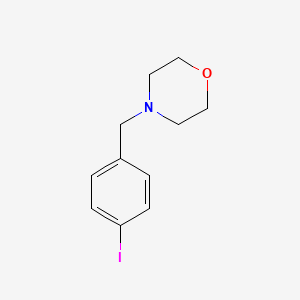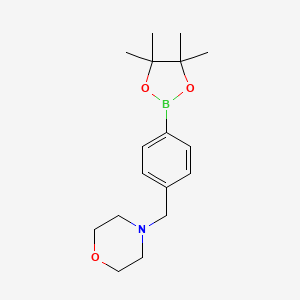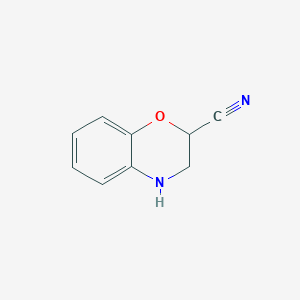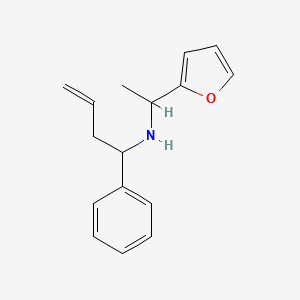
(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine, also known as 2-FBA, is an organic compound that has been gaining attention due to its potential applications in scientific research.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for '(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine' involves the reaction of 1-furan-2-yl-ethanone with 1-phenyl-but-3-enylamine in the presence of a reducing agent.
Starting Materials
1-furan-2-yl-ethanone, 1-phenyl-but-3-enylamine, Reducing agent
Reaction
Step 1: Dissolve 1-furan-2-yl-ethanone and 1-phenyl-but-3-enylamine in a suitable solvent., Step 2: Add a reducing agent to the reaction mixture and stir for a specific time period., Step 3: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine has a wide range of potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as indole derivatives, benzoxazoles, and isoquinolines. It has also been used as an intermediate in the synthesis of biologically active compounds, such as antibiotics, antifungal agents, and anti-inflammatory agents. In addition, (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine has been used in the synthesis of fluorescent probes, which can be used to study cell signaling pathways.
Mecanismo De Acción
The exact mechanism of action of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine is not yet fully understood. However, it is believed that (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine acts as an inhibitor of enzymes involved in the production of certain hormones, such as cortisol, and may also act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine are not yet fully understood. However, it has been shown to have a variety of effects on various biochemical pathways and physiological processes. For example, it has been shown to inhibit the production of certain hormones, such as cortisol, and to have an effect on the production of certain neurotransmitters, such as dopamine and serotonin. In addition, (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine has been shown to have an effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction conditions can be easily controlled. In addition, it is relatively stable and can be stored for long periods of time without significant degradation.
However, there are also some potential limitations to using (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in organic solvents before use. In addition, it may be toxic in high concentrations, so care must be taken when handling and storing it.
Direcciones Futuras
Given the potential applications of (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine in scientific research, there are several potential future directions for its use. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted to explore its potential applications in the synthesis of new compounds, such as drugs and fluorescent probes. Finally, further research could be conducted to explore its potential applications in the study of cell signaling pathways.
Propiedades
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-1-phenylbut-3-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-3-8-15(14-9-5-4-6-10-14)17-13(2)16-11-7-12-18-16/h3-7,9-13,15,17H,1,8H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKSNHQEOUOGQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(CC=C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389858 |
Source


|
| Record name | (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine | |
CAS RN |
436088-63-0 |
Source


|
| Record name | (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

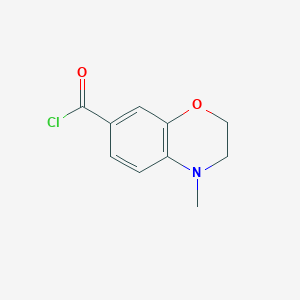
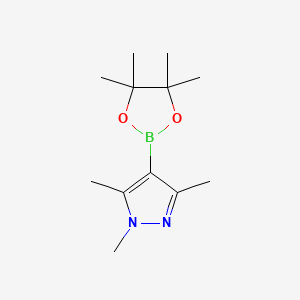
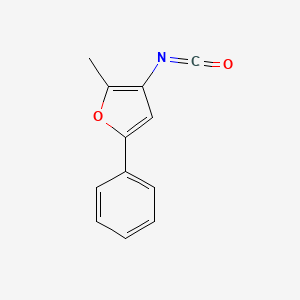
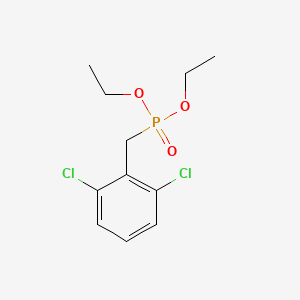
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1306203.png)
